molecular formula C11H17NO2S B2979335 N,2-Dimethyl-1-phenylpropane-1-sulfonamide CAS No. 2137627-74-6

N,2-Dimethyl-1-phenylpropane-1-sulfonamide

Cat. No.: B2979335
CAS No.: 2137627-74-6
M. Wt: 227.32
InChI Key: XLBJNONNGDNDHM-UHFFFAOYSA-N
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Description

N,2-Dimethyl-1-phenylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C11H17NO2S. This compound is characterized by the presence of a sulfonamide group attached to a phenylpropane backbone, which is further substituted with two methyl groups. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-1-phenylpropane-1-sulfonamide typically involves the reaction of 1-phenylpropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-1-phenylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or other reduced sulfur species.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2-Dimethyl-1-phenylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors

Properties

IUPAC Name

N,2-dimethyl-1-phenylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)11(15(13,14)12-3)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJNONNGDNDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137627-74-6
Record name N,2-dimethyl-1-phenylpropane-1-sulfonamide
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